molecular formula C6H12ClNO3 B6147249 methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride CAS No. 1384264-13-4

methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride

Cat. No.: B6147249
CAS No.: 1384264-13-4
M. Wt: 181.62 g/mol
InChI Key: FZOASUHNNJEQRM-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride (CAS: 1983841-67-3) is a chiral α-amino acid ester featuring a methyl ester group and an oxetane ring at the α-carbon. The oxetane moiety, a strained four-membered oxygen-containing ring, confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis. This compound is commonly employed as a building block for peptidomimetics and bioactive molecules due to its ability to enhance metabolic stability and modulate solubility in drug candidates .

Properties

CAS No.

1384264-13-4

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

methyl 2-amino-2-(oxetan-3-yl)acetate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5(7)4-2-10-3-4;/h4-5H,2-3,7H2,1H3;1H

InChI Key

FZOASUHNNJEQRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1COC1)N.Cl

Purity

95

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry

Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride serves as a building block in the synthesis of more complex molecules. Its reactive nature is exploited in:

  • Building Block for Complex Molecules : The compound can be utilized to synthesize derivatives with enhanced biological activity or novel properties.
  • Reactivity : It can undergo various reactions such as:
    • Ring-opening reactions : Leading to the formation of new functional groups.
    • Substitution reactions : Involving nucleophiles that can modify the compound's structure.

The compound has shown significant biological activity, particularly in relation to its interactions with enzymes and metabolic pathways:

  • Antibacterial Properties : Studies indicate that this compound exhibits potential effectiveness against various microbial strains, suggesting its utility in developing antibacterial agents.

Case Study Insights

Research has focused on understanding the mechanism of action of this compound, particularly how it interacts with specific molecular targets. For instance:

  • Enzyme Interactions : Investigations have revealed that the compound can influence enzyme activity, potentially modulating metabolic pathways crucial for various biological processes.

Therapeutic Potential

Due to its structural features and biological activity, this compound is being explored for its therapeutic applications:

  • Drug Development : The compound's ability to form reactive intermediates positions it as a candidate for developing new pharmaceuticals targeting specific diseases.

Mechanism of Action

The mechanism by which methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride exerts its effects depends on its specific application. In biological and medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Key Features Reference
Methyl 2-amino-2-(oxetan-3-yl)acetate HCl 1983841-67-3 C₇H₁₄ClNO₃ Methyl ester, oxetane ring, hydrochloride salt
Ethyl 2-amino-2-(oxan-3-yl)acetate HCl 1443979-75-6 C₉H₁₈ClNO₃ Ethyl ester, oxane (tetrahydropyran) ring, hydrochloride salt
2-Amino-2-(oxan-3-yl)acetic acid HCl 1909305-59-4 C₇H₁₄ClNO₃ Carboxylic acid derivative, oxane ring, hydrochloride salt
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 141109-13-9 C₁₀H₁₁Cl₂NO₂ Chlorophenyl substituent, methyl ester, hydrochloride salt
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl Not provided C₈H₁₈ClNO₂ Branched alkyl chain, methylamino group, methyl ester, hydrochloride salt
Key Observations:

Conversion to the carboxylic acid derivative (C₇H₁₄ClNO₃, ) alters reactivity, enabling use in coupling reactions or as a zwitterionic species.

Ring System Differences: The oxetane ring (4-membered) in the target compound introduces higher ring strain compared to the oxane ring (6-membered) in Ethyl 2-amino-2-(oxan-3-yl)acetate HCl . This strain enhances conformational rigidity, often improving target binding affinity in drug candidates. The chlorophenyl group in Methyl 2-amino-2-(2-chlorophenyl)acetate HCl increases aromaticity and electron-withdrawing effects, which may enhance metabolic stability but reduce solubility.

Notes:
  • The hydrochloride salt form improves water solubility across all analogs, critical for bioavailability in drug development.
  • The oxetane ring’s strain in the target compound enhances metabolic stability compared to larger rings (e.g., oxane) or flexible chains .

Biological Activity

Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride, a compound with significant biological potential, has garnered attention for its unique structural properties and reactivity. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an oxetane ring, which is a four-membered cyclic ether. Its molecular formula is C₅H₉ClN₂O₃, with a molecular weight of approximately 181.62 g/mol. The oxetane structure allows for distinct reactivity patterns, including ring-opening reactions that can form reactive intermediates capable of interacting with biological molecules.

Synthesis

The synthesis of this compound typically involves several methods that optimize reaction conditions to achieve high yields and purity. A notable approach includes the aza-Michael addition reaction involving NH-heterocycles with methyl 2-(oxetan-3-yl)acetates, yielding various amino ester derivatives .

Research indicates that this compound exhibits significant interactions with various enzymes and metabolic pathways. The compound's ability to undergo ring-opening reactions contributes to its reactivity, allowing it to form intermediates that engage with biological targets. These interactions are crucial for understanding its potential therapeutic effects.

Antimicrobial Properties

Studies have explored the compound's antibacterial properties, demonstrating effectiveness against various microbial strains. This activity suggests its potential application in developing new antimicrobial agents.

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness against common bacterial strains. Results indicated a notable reduction in bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent.
  • Enzyme Interaction : Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The compound was shown to inhibit certain enzyme activities, suggesting a role in modulating metabolic processes .

Comparison with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-2-(tetrahydrofuran-3-yl)acetateC₆H₁₁NO₃Contains a tetrahydrofuran ring
Methyl 2-amino-3-methylbutanoateC₆H₁₃NO₂Aliphatic chain structure
Methyl (R)-α-amino-β-hydroxybutyrateC₅H₁₁NO₃Hydroxy group adjacent to amino group

The oxetane structure of this compound enhances its reactivity compared to these derivatives, making it particularly valuable in synthetic chemistry and biological applications.

Preparation Methods

Conjugate Addition to 3-(Nitromethylene)oxetane

A widely utilized method involves the Michael addition of protected amino esters to 3-(nitromethylene)oxetane. As demonstrated in oxetanyl peptide synthesis, (S)-5-tert-butyl 1-propyl 2-(((benzyloxy)carbonyl)amino)pentanedioate undergoes hydrogenolytic deprotection followed by reaction with 3-(nitromethylene)oxetane in dimethyl sulfoxide (DMSO). This two-step process achieves 98% yield for intermediate nitroalkanes after chromatographic purification. Critical parameters include:

  • Solvent selection : DMSO enhances nucleophilicity of amine intermediates

  • Temperature control : Room temperature (20–25°C) prevents nitro group decomposition

  • Stoichiometry : 1:1 molar ratio of deprotected amine to oxetane derivative

The resulting nitro compound requires subsequent reduction to the amine, typically employing catalytic hydrogenation or hydride reagents.

Nucleophilic Substitution of Oxetane Tosylates

Patent literature describes an alternative pathway using (oxetan-3-yl)methyl tosylate intermediates. Key stages:

  • Tosylation : (Oxetan-3-yl)methanol reacts with p-toluenesulfonyl chloride (1.2–2.0 equiv) in dichloromethane using triethylamine (1.8–2.5 equiv) as base

  • Azide displacement : Tosylate intermediate treated with sodium azide (1.5–3.0 equiv) in DMF at 110–120°C for 3–5 hours

  • Staudinger reduction : Azide converted to amine using triphenylphosphine followed by HCl quench

This method produces hydrochloride salt directly, eliminating need for separate salt formation steps.

Hydrolysis-Esterification Cascade

A third approach leverages oxetane-containing epoxides as starting materials:

  • Acid hydrolysis : [2-(1-Ethoxyethoxy)methyl]propylene oxide treated with 1.5–3.0 M HCl at 20–30°C for 15–20 hours

  • Esterification : Resulting diol reacts with methyl chloroacetate (1.2–2.0 equiv) using N,N-diisopropylethylamine (DIPEA) in THF

  • Amination : Introduction of amino group via Mitsunobu reaction or enzymatic resolution

Yields for this route reach 72–85% after optimized recrystallization.

Optimization of Reaction Conditions

Temperature and Time Dependencies

Comparative data reveals significant yield variations across temperature ranges:

Reaction StepOptimal Temp (°C)Time (h)Yield (%)
Tosylation20–3015–2089
Azide displacement110–1203–578
Conjugate addition22–281.598

Higher temperatures (>50°C) during conjugate addition lead to oxetane ring opening, reducing yields by 15–20%.

Solvent Effects

Solvent screening demonstrates:

  • Polar aprotic solvents : DMSO and DMF improve oxetane stability but complicate product isolation

  • Chlorinated solvents : Dichloromethane minimizes side reactions during tosylation

  • Ether solvents : THF enables efficient esterification but requires anhydrous conditions

Analytical Characterization

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃):

  • Oxetane protons: δ 4.76–4.87 (m, 2H)

  • Ester methyl: δ 3.68 (s, 3H)

  • Amino protons: δ 1.42 (br s, 2H)

13C NMR:

  • Oxetane carbons: 72.8, 74.1 ppm

  • Carbonyl: 170.5 ppm

Chromatographic Purity Assessment

HPLC method development data:

ColumnMobile PhaseRetention (min)Purity (%)
C18 (4.6×150)0.1% TFA/ACN (70:30)6.899.2
HILIC (2.1×50)10mM NH4OAc/MeOH4.398.7

Comparative Method Analysis

ParameterConjugate AdditionSubstitutionHydrolysis
Total Yield82%68%73%
Stereoselectivity90% eeRacemic85% de
Scalability≤100 gMulti-kilogramBatch
Purification ComplexityHighModerateLow

The conjugate addition route offers superior stereocontrol but requires chromatographic purification, limiting industrial applicability. The substitution method provides better scalability despite lower yields, while the hydrolysis pathway balances ease of purification with moderate efficiency.

Q & A

Q. What are the recommended synthesis protocols for methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride, and how do reaction conditions influence yield and purity?

Q. How should researchers safely handle this compound given its toxicity profile?

The compound is classified under GHS Category 4 (acute oral toxicity) and Category 2A (eye irritation). Safety measures include:

  • Ventilation : Use fume hoods to avoid aerosol inhalation .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • First aid : Immediate rinsing with water (15+ minutes for eyes) and medical consultation for ingestion .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

  • NMR : 1H^1H-NMR (DMSO-d6) shows characteristic peaks at δ 3.79 (methoxy group) and δ 9.00 (amine hydrochloride) .
  • LC-MS : Confirms molecular weight (223.7 g/mol) and purity (>95%) .
  • FTIR : Absorptions at 1700–1750 cm1^{-1} (ester C=O) and 2500–3300 cm1^{-1} (amine HCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

Discrepancies in NMR or LC-MS data often arise from:

  • Tautomerism : The keto-enol equilibrium in the acetate moiety can shift under acidic/basic conditions, altering spectral profiles .
  • Solvent artifacts : DMSO-d6 may interact with the oxetane ring, causing unexpected splitting; verify with CDCl3 . Methodology : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and compare with computational models (e.g., DFT) .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses involving this compound?

  • Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce stereoselectivity during amine coupling .
  • Catalysis : Ru-based catalysts for hydrogenation of ketone intermediates (e.g., Noyori asymmetric reduction) .
  • Chromatography : Chiral HPLC with amylose-based columns resolves enantiomers (e.g., 90:10 hexane:isopropanol mobile phase) .

Q. How does the oxetane ring influence the compound’s stability under varying pH conditions?

The oxetane ring is prone to acid-catalyzed hydrolysis. Stability studies show:

  • pH 2–3 : Rapid ring opening within 24 hours, forming a diol derivative .
  • pH 7–8 : Stable for >72 hours, suitable for biological assays . Mitigation : Buffer systems (e.g., phosphate buffer pH 7.4) or lyophilization for long-term storage .

Q. What computational methods predict binding affinities of this compound with neurological receptors?

  • Docking studies : Use AutoDock Vina with receptor structures (e.g., NMDA or GABAA_A receptors) to model interactions .
  • MD simulations : AMBER or GROMACS to assess stability of the oxetane-receptor complex over 100 ns trajectories . Key finding : The oxetane’s rigidity enhances binding to hydrophobic pockets, while the ester group participates in H-bonding .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

  • Pharmacokinetics : Poor bioavailability (e.g., rapid ester hydrolysis) may reduce in vivo efficacy; modify with prodrug strategies (e.g., tert-butyl esters) .
  • Metabolite interference : LC-MS/MS profiling identifies active/inactive metabolites . Validation : Use isotopic labeling (e.g., 13C^{13}C-acetate) to track compound fate in animal models .

Structural and Functional Comparisons

Q. How does this compound compare structurally to analogs like ethyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride?

Key differences :

FeatureMethyl DerivativeEthyl Derivative
Ester group-OCH3-OCH2CH3
SolubilityLower in polar solventsHigher in ethanol/water mixes
BioactivityEnhanced CNS penetrationProlonged metabolic stability
Source:

Application-Specific Methodologies

Q. What protocols enable the use of this compound in material science (e.g., polymer crosslinking)?

  • Crosslinking : React with diisocyanates (e.g., HDI) at 60°C to form polyurethane networks .
  • Functionalization : Click chemistry (CuAAC) with azide-modified surfaces for bioactive coatings .

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